

Experimental Overview: Alectinib Solid Dispersion Formulations

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Alectinib

CAS No.: 1256580-46-7

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Parameter	Formulation A (ASD)	Formulation B (ASD + Surfactant)	Unprocessed API
Composition	Alectinib HCl:Soluplus (1:5)	Alectinib HCl:Soluplus (1:5) + 5% Poloxamer P407	Alectinib HCl API
In Vitro Dissolution	Significantly enhanced vs. API	Superior to Formulation A and API	Baseline (low)
C _{max} (Pharmacokinetic)	~2-fold increase vs. API	~2-fold increase vs. API (similar C _{max} to A, lower T _{max})	Baseline
AUC _{0-last} (Pharmacokinetic)	~2-fold increase vs. API	Highest among all groups	Baseline
IVIVC Predictability (C _{max})	%PE: -9.36% (Internal)	%PE < 10% (External)	%PE: 6.19% (Internal)
IVIVC Predictability (AUC _{0-last})	%PE: -5.42% (Internal)	%PE: ~ -14.03% (Inconclusive)	%PE: 13.80% (Internal)

Table Details: Comparative summary of formulation compositions, performance data, and IVIVC predictability for **alectinib** solid dispersions. AUC: Area Under the Curve; C_{max}: Maximum plasma

concentration; %PE: Prediction Error Percent. [1] [2]

Protocol 1: Preparation of Amorphous Solid Dispersions (ASD)

1.1 Objective: To prepare stable amorphous solid dispersions of **Alectinib** HCl using polymer and surfactant to enhance dissolution and bioavailability. [2]

1.2 Materials:

- **Drug Substance:** **Alectinib** HCl
- **Polymer:** Soluplus
- **Surfactant:** Poloxamer 407 (for Formulation B only)
- **Solvent:** Suitable volatile organic solvent (e.g., methanol, dichloromethane)

1.3 Equipment: Analytical balance, magnetic stirrer, rotary evaporator, vacuum oven, mortar and pestle.

1.4 Method: Solvent Evaporation

- **Weighing:** Accurately weigh **Alectinib** HCl and Soluplus in a 1:5 ratio. For Formulation B, include an additional 5% w/w (of the total solid weight) of Poloxamer 407. [2]
- **Dissolution:** Dissolve the accurately weighed materials in a sufficient quantity of a volatile solvent with stirring until a clear solution is obtained.
- **Solvent Removal:** Remove the solvent using a rotary evaporator under reduced pressure and controlled temperature (e.g., 40-50°C) to form a solid mass.
- **Drying:** Further dry the solid mass in a vacuum oven overnight at a mild temperature (e.g., 40°C) to ensure complete solvent removal.
- **Size Reduction:** Gently grind the dried solid mass using a mortar and pestle and pass through a suitable sieve (e.g., 80 mesh) to obtain a fine, uniform powder.
- **Storage:** Store the final ASD powder in a sealed container under desiccated conditions until further use.

Protocol 2: In Vitro Dissolution Study

2.1 Objective: To evaluate the dissolution performance of ASD formulations under various physiologically relevant conditions. [2]

2.2 Materials & Media:

- **Dissolution Media:** (900 mL, 37°C)
 - Simulated Gastric Fluid (SGF), pH 1.2, with 0.25% SLS
 - Acetate buffer, pH 4.5, with 0.25% SLS
 - Phosphate buffer, pH 6.8, with 0.25% SLS
 - Fasted State Simulated Intestinal Fluid (FaSSIF)
- **Equipment:** USP Apparatus II (paddle), dissolution tester, fiber optic UV probe or automated sampler, HPLC system.

2.3 Method:

- **Operation:** Use USP Apparatus II with a paddle speed of 100 rpm and a media volume of 900 mL, maintained at 37±0.5°C. [2]
- **Sampling:** Withdraw samples automatically or manually at predetermined time intervals (e.g., 5, 10, 15, 20, 30, 45, 60, 90, and 120 minutes).
- **Filtration:** Filter samples immediately through a 0.45-µm membrane filter.
- **Analysis:** Quantify the drug concentration in the samples using a validated HPLC method with UV detection.

Protocol 3: In Vivo Pharmacokinetic Study in Wistar Rats

3.1 Objective: To assess the bioavailability of ASD formulations in a preclinical model. [1] [2]

3.2 Ethics: All animal experiments must be approved by an Institutional Animal Ethics Committee (IAEC). [2]

3.3 Formulation & Dosing:

- **Test Items:** ASD Formulation A, ASD Formulation B, and unprocessed **Alectinib** HCl API (control).
- **Dose:** Administer a single oral dose equivalent to 10 mg/kg of **Alectinib** to healthy Wistar rats (fasted overnight). Use a suitable vehicle like 0.5% w/w sodium carboxymethyl cellulose for suspension. [2]

3.4 Blood Sampling & Bioanalysis:

- **Schedule:** Collect blood samples (e.g., ~0.2 mL) from the retro-orbital plexus or a suitable vein into heparinized tubes at pre-dose and post-dose time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours). [2]

- **Plasma Separation:** Centrifuge blood samples promptly at 5000 rpm for 10 minutes to separate plasma.
- **Sample Analysis:** Determine the plasma concentration of **Alectinib** using a validated LC-MS/MS method. [2]

3.5 Pharmacokinetic Analysis: Calculate key PK parameters (C_{max} , T_{max} , AUC_{0-last}) from the mean plasma concentration-time profile using non-compartmental analysis in a software platform like Phoenix WinNonlin. [2]

Protocol 4: Development and Validation of a Level A IVIVC

4.1 Objective: To establish a point-to-point correlation between in vitro dissolution and in vivo absorption. [1] [2]

4.2 Data Preparation:

- **In Vitro Data:** Use mean fraction dissolved (F_{diss}) vs. time profile from the most discriminatory medium (e.g., pH 4.5 acetate buffer + 0.25% SLS). [2]
- **In Vivo Data:** Use mean plasma concentration-time profiles and PK parameters from the rat study.

4.3 Deconvolution to Estimate In Vivo Absorption:

- **Unit Impulse Response (UIR):** Obtain the UIR (the PK profile after intravenous administration) from the literature for **Alectinib**. [2]
- **Numerical Deconvolution:** Perform numerical deconvolution of the oral plasma concentration data using the UIR in software like Phoenix WinNonlin to calculate the in vivo fraction absorbed (F_{abs}) over time. [3] [2]

4.4 Model Fitting:

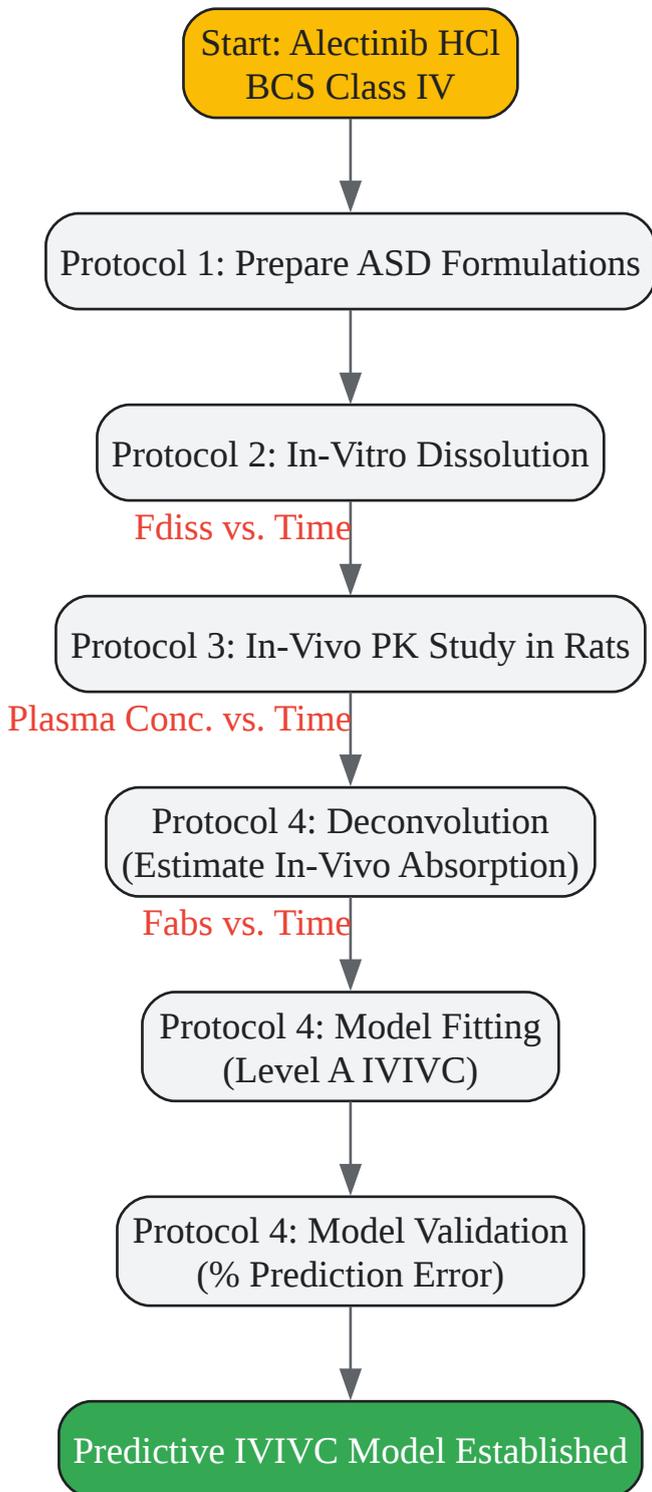
- Plot in vivo F_{abs} against in vitro F_{diss} for corresponding time points.
- Fit the data using a simple linear model (e.g., $F_{abs} = Abs\ Scale * Diss (T_{scale} * T_{vivo})$) to establish the Level A correlation. [2]

4.5 IVIVC Model Validation:

- **Internal Predictability:** Use data from the API and one formulation (e.g., Formulation A) to build the model.

- **External Predictability:** Use data from a second formulation (e.g., Formulation B) to validate the model.
- **Prediction Error (%PE) Calculation:**
 - Predict C_{max} and AUC for the validation formulation using its in vitro dissolution data and the IVIVC model.
 - Compare the predicted values with the observed in vivo values.
 - Calculate $\%PE = (\text{Observed} - \text{Predicted}) / \text{Observed} * 100$. [1] [2]
- **Acceptance Criteria:** The model is considered predictive if the %PE for each formulation is less than 15%, and the average %PE is less than 10%. [2]

The following diagram illustrates the complete workflow for establishing and validating the IVIVC model, integrating the protocols described above.



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*Diagram Overview: The workflow for developing a Level A In Vitro-In Vivo Correlation (IVIVC) model for **Alectinib** solid dispersions, from formulation preparation to final model validation.*

Discussion and Conclusion

The development of Soluplus-based amorphous solid dispersions successfully addressed the bioavailability challenges of **Alectinib** HCl, a BCS Class IV drug. The inclusion of Poloxamer 407 in Formulation B provided a marginal but notable improvement in AUC, underscoring the role of surfactants in optimizing performance. [2]

The established Level A IVIVC, particularly for C_{max} , demonstrates that in vitro dissolution in pH 4.5 buffer with SLS can serve as a reliable surrogate for predicting in vivo performance. This allows for the use of dissolution testing as a tool for formulation screening and quality control, potentially reducing the need for extensive bioequivalence studies in the future. [1] [2] The inconclusive external predictability for AUC_{0-last} suggests that incorporating additional data sets could further strengthen the model. [1] [2]

For future work, these lab-scale ASD formulations should be transformed into final oral dosage forms (e.g., capsules/tablets) using scalable technologies like spray drying, and their performance should be confirmed in clinical studies. [2]

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To cite this document: Smolecule. [Experimental Overview: Alectinib Solid Dispersion Formulations]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548568#ivivc-model-alectinib-solid-dispersion>]

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